1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide
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Description
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2S2 and its molecular weight is 391.51. The purity is usually 95%.
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Biological Activity
The compound 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O5S, with a molecular weight of approximately 459.52 g/mol. The structure includes a piperidine ring, a thiazolo-triazole moiety, and a thiophene group, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H25N5O5S |
Molecular Weight | 459.52 g/mol |
CAS Number | 898344-84-8 |
Key Functional Groups | Piperidine, Thiazole-Triazole, Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazolo-Triazole Core : Cyclization of thiosemicarbazide derivatives with α-haloketones under acidic conditions.
- Coupling with Thiophene : Palladium-catalyzed cross-coupling reactions between the thiazolo-triazole intermediate and thiophene derivatives.
- Piperidine Attachment : Nucleophilic substitution of the thiophene derivative with 4-hydroxypiperidine under basic conditions.
These synthetic routes are crucial for optimizing yields and ensuring the purity of the final product .
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Activity
Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. It acts as a competitive inhibitor for enzymes like carbonic anhydrase and certain kinases, which play critical roles in cellular signaling and metabolism .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound binds to active sites or allosteric sites on enzymes, modulating their function.
- Receptor Binding : It interacts with cellular receptors, influencing signal transduction pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may alter the levels of ROS within cells, contributing to its anticancer effects .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibiotic agent .
Study 2: Anticancer Properties
In vitro tests showed that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 cells at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c1-2-12-19-17-22(20-12)16(24)14(26-17)13(11-4-3-9-25-11)21-7-5-10(6-8-21)15(18)23/h3-4,9-10,13,24H,2,5-8H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNIQGJFFAIIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.